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molecular formula C5H2Cl2IN B8767298 3,6-Dichloro-2-iodopyridine

3,6-Dichloro-2-iodopyridine

Cat. No. B8767298
M. Wt: 273.88 g/mol
InChI Key: OVRZVIKULFJLKM-UHFFFAOYSA-N
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Patent
US09056865B2

Procedure details

To a solution of 2,5-dichloropyridine (95 g, 0.64 mol) in 1 L of dry ether was added dropwise t-BuLi (1.3 M, 500 mL, 0.65 mol) at −65° C. After addition, the mixture was stirred at −65° C. for 2 hrs, then the mixture was poured into a solution of iodine (180 g, 0.71 mol) in dry ether (700 mL) cooled at −60° C. Then the mixture was stirred at −65° C. for 1 hour and warmed to room temperature for another 1 hour. The mixture was quenched with H2O (400 mL), then extracted with EtOAc (200 mL). The organic phase was washed with sat. Na2SO3 (250 mL×3), sat. NaCl and dried over Na2SO4. Concentrated and the residue was purified via silica gel column (petroleum ether) to give title compound (57 g, ˜77% purity, 25% yield) as a light yellow solid, which was used directly in the next step.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[Li]C(C)(C)C.[I:14]I>CCOCC>[Cl:8][C:5]1[C:4]([I:14])=[N:3][C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
II
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −65° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled at −60° C
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at −65° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature for another 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with H2O (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic phase was washed with sat. Na2SO3 (250 mL×3), sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column (petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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